molecular formula C14H23IN2O B12780089 N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine CAS No. 89815-42-9

N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine

Cat. No.: B12780089
CAS No.: 89815-42-9
M. Wt: 362.25 g/mol
InChI Key: GFSRNGJEVLAEDY-UHFFFAOYSA-N
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Description

N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine: is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxy group, an iodine atom, and a methyl group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-iodo-3-methylbenzaldehyde and 1,3-propanediamine.

    Condensation Reaction: The aldehyde group of 2-hydroxy-5-iodo-3-methylbenzaldehyde reacts with the amine groups of 1,3-propanediamine under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.

    Methylation: The final step involves the methylation of the amine groups using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to obtain the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. Its iodine atom also makes it useful in radiolabeling studies for imaging and diagnostic purposes.

Medicine

Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or activators with high specificity and potency.

Industry

In the industrial sector, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in material science.

Mechanism of Action

The mechanism by which N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules covalently, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N,N’,N’-Trimethyl-N-(2-hydroxy-3-methylbenzyl)-1,3-propanediamine: Lacks the iodine atom, resulting in different reactivity and applications.

    N,N’,N’-Trimethyl-N-(2-hydroxy-5-chloro-3-methylbenzyl)-1,3-propanediamine: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    N,N’,N’-Trimethyl-N-(2-hydroxy-5-bromo-3-methylbenzyl)-1,3-propanediamine:

Uniqueness

The presence of the iodine atom in N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine imparts unique properties, such as enhanced reactivity in substitution reactions and potential use in radiolabeling. This makes it distinct from its analogs and valuable in specific scientific and industrial applications.

Properties

CAS No.

89815-42-9

Molecular Formula

C14H23IN2O

Molecular Weight

362.25 g/mol

IUPAC Name

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol

InChI

InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3

InChI Key

GFSRNGJEVLAEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I

Origin of Product

United States

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